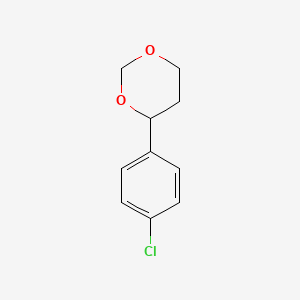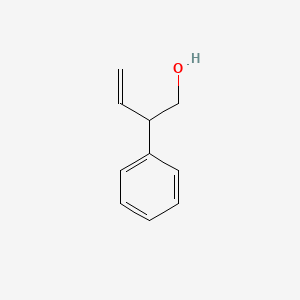![molecular formula C13H13N3O3 B14724573 3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol CAS No. 13365-47-4](/img/structure/B14724573.png)
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,3]oxazines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and subsequent oxidation to introduce the hydroxyl groups . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to hydrogenate the double bonds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of benzylidene derivatives or benzaldehyde.
Reduction: Formation of dihydro derivatives or complete removal of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol: Lacks the benzyl group, resulting in different chemical properties and reactivity.
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6-ol: Lacks one hydroxyl group, affecting its hydrogen bonding and solubility.
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-8-ol: Similar to the previous compound but with the hydroxyl group at a different position.
Uniqueness
These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
13365-47-4 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
3-benzyl-4,5-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-dione |
InChI |
InChI=1S/C13H13N3O3/c17-12-11-10(14-13(18)15-12)7-16(8-19-11)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15,17,18) |
InChI-Schlüssel |
ZUOWTNICPAEGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)NC(=O)N2)OCN1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
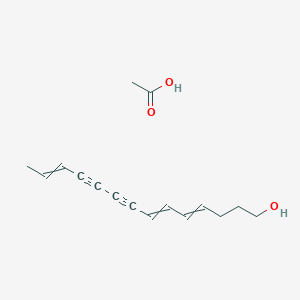

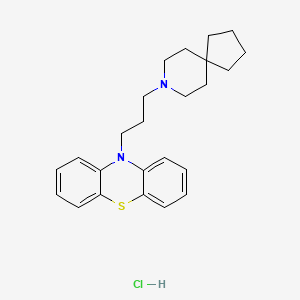
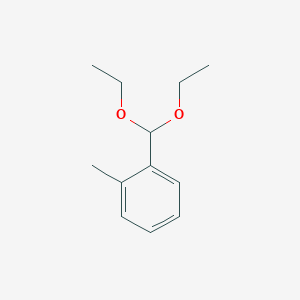
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)


![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
